
Ethyl 2,3-dimethyl-2-nonenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,3-dimethyl-2-nonenoate is an organic compound with the molecular formula C13H24O2 It is an ester derived from nonenoic acid and is characterized by its branched structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dimethyl-2-nonenoate can be synthesized through esterification reactions involving nonenoic acid and ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants to achieve the desired ester product. The process involves the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation are employed to obtain the pure ester.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,3-dimethyl-2-nonenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Conditions may involve the use of strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted esters or other functionalized compounds.
Applications De Recherche Scientifique
Ethyl 2,3-dimethyl-2-nonenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2,3-dimethyl-2-nonenoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical pathways. The compound’s branched structure may influence its binding affinity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-methyl-2-nonenoate
- Ethyl 2-cyano-3-methyl-2-nonenoate
- Methyl 3-hydroxy-2-methylene-8-nonenoate
Uniqueness
Ethyl 2,3-dimethyl-2-nonenoate is unique due to its specific branching and the position of the double bond, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and for developing new synthetic methodologies.
Propriétés
Numéro CAS |
52075-11-3 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
ethyl (E)-2,3-dimethylnon-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-5-7-8-9-10-11(3)12(4)13(14)15-6-2/h5-10H2,1-4H3/b12-11+ |
Clé InChI |
CNCNQZHKLDLKTF-VAWYXSNFSA-N |
SMILES isomérique |
CCCCCC/C(=C(\C)/C(=O)OCC)/C |
SMILES canonique |
CCCCCCC(=C(C)C(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B11947200.png)

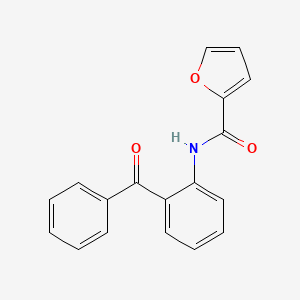


![9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione](/img/structure/B11947239.png)
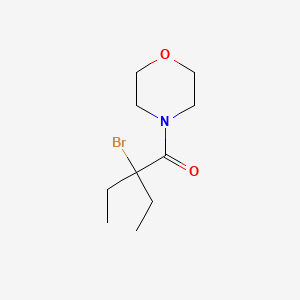
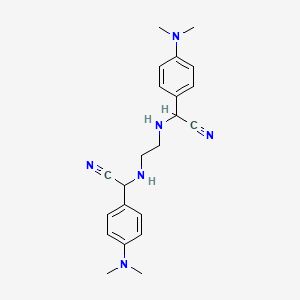
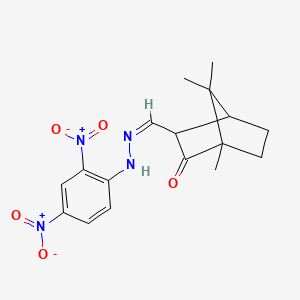
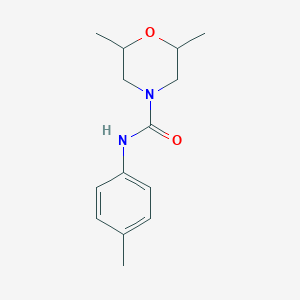
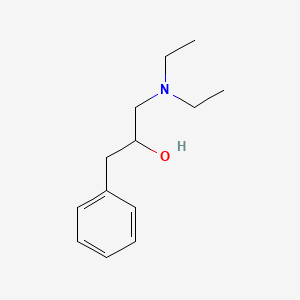
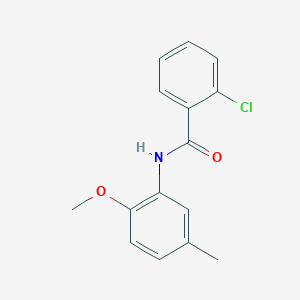
![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(2-naphthylamino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11947301.png)
